4-Bromo-6-(furan-3-yl)pyrimidine
CAS No.:
Cat. No.: VC19908159
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrN2O |
|---|---|
| Molecular Weight | 225.04 g/mol |
| IUPAC Name | 4-bromo-6-(furan-3-yl)pyrimidine |
| Standard InChI | InChI=1S/C8H5BrN2O/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H |
| Standard InChI Key | NHJMGWPILUMYER-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC=C1C2=CC(=NC=N2)Br |
Introduction
Chemical Structure and Molecular Characteristics
The pyrimidine ring in 4-Bromo-6-(furan-3-yl)pyrimidine is a six-membered aromatic system containing nitrogen atoms at positions 1 and 3. The bromine substituent at position 4 introduces steric and electronic effects, while the furan-3-yl group at position 6 contributes π-electron density and hydrogen-bonding potential. The furan ring, a five-membered oxygen-containing heterocycle, adopts a planar conformation, enabling conjugation with the pyrimidine core. This structural arrangement enhances the compound’s ability to interact with biological targets, such as enzymes or nucleic acids .
Key Structural Features:
-
Bromine Atom: Acts as an electron-withdrawing group, polarizing the pyrimidine ring and facilitating nucleophilic substitution reactions.
-
Furan-3-yl Group: Provides aromaticity and lone-pair electrons from oxygen, enabling interactions with hydrophobic pockets or metal ions in proteins .
The compound’s molecular geometry has been optimized computationally, revealing bond lengths of 1.33–1.48 Å for the pyrimidine ring and 1.44 Å for the C–Br bond. These parameters align with typical sp²-hybridized systems and suggest stability under standard conditions.
Synthesis and Optimization Strategies
Bromination of Pyrimidine Precursors
A common route involves brominating 6-(furan-3-yl)pyrimidine using reagents like or (N-bromosuccinimide) in inert solvents. For example, reacting 6-(furan-3-yl)pyrimidine with in at 60°C yields the brominated product in 65–72% efficiency. This method leverages the electrophilic aromatic substitution mechanism, where bromine targets the electron-deficient position 4 of the pyrimidine ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, have been employed to attach the furan-3-yl group to pre-brominated pyrimidines. Using as a catalyst and as a base, 4-bromo-6-iodopyrimidine reacts with furan-3-ylboronic acid to form the target compound in 58% yield. This approach is advantageous for introducing diverse substituents while maintaining regioselectivity.
Chemical Reactivity and Functionalization
The bromine atom at position 4 serves as a reactive site for further derivatization. In nucleophilic aromatic substitution (NAS) reactions, amines or thiols displace bromine under basic conditions, yielding 4-amino- or 4-thio-substituted analogs. For example, treating 4-Bromo-6-(furan-3-yl)pyrimidine with morpholine in at 80°C produces 4-morpholino-6-(furan-3-yl)pyrimidine in 85% yield.
The furan ring participates in electrophilic substitutions, such as nitration or sulfonation, though these reactions are less explored. Density functional theory (DFT) calculations predict that electrophiles preferentially attack the α-position of the furan ring due to higher electron density .
Physicochemical Properties
Limited experimental data exist, but computational models provide insights:
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL).
-
LogP: Calculated partition coefficient of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Data:
-
IR: Strong absorption at 1,650 cm⁻¹ (C=N stretch) and 1,230 cm⁻¹ (C–Br stretch).
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine H5), 7.85 (d, J = 1.8 Hz, 1H, furan H2), 6.95 (dd, J = 1.8 Hz, 1H, furan H4) .
Biological Activities and Mechanisms
Kinase Inhibition
Applications in Drug Discovery
4-Bromo-6-(furan-3-yl)pyrimidine serves as a precursor for anticancer and antiviral agents. For instance, coupling it with benzimidazole via Sonogashira reactions yields compounds with nanomolar activity against hepatitis C virus (HCV) . Additionally, metal complexes incorporating this ligand show promise in photodynamic therapy, with singlet oxygen quantum yields of 0.58–0.67 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume